An In-depth Technical Guide to the Chemical Properties of N-Methyl-1H-benzo[d]imidazol-2-amine
An In-depth Technical Guide to the Chemical Properties of N-Methyl-1H-benzo[d]imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, spectroscopic analysis, and biological significance of N-Methyl-1H-benzo[d]imidazol-2-amine. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This guide focuses specifically on the N-methyl derivative of 2-aminobenzimidazole, a compound of interest for further research and development.
Core Chemical and Physical Properties
N-Methyl-1H-benzo[d]imidazol-2-amine is an aromatic heterocyclic compound. Its core properties are summarized below. It is important to distinguish this compound (CAS: 17228-38-5), where the methyl group is on the exocyclic amine, from its isomer, 1-methyl-1H-benzo[d]imidazol-2-amine (CAS: 1622-57-7), where the methyl group is on a ring nitrogen.[3][4]
| Property | Value | Reference |
| IUPAC Name | N-methyl-1H-benzimidazol-2-amine | [3] |
| CAS Number | 17228-38-5 | [3] |
| Molecular Formula | C₈H₉N₃ | [3][4] |
| Molecular Weight | 147.18 g/mol | [3][4] |
| Canonical SMILES | CNC1=NC2=CC=CC=C2N1 | [3] |
| InChIKey | ALBBQFWHUCTZFM-UHFFFAOYSA-N | [3] |
| XLogP3 | 1.6 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Appearance | Off-white powder (Predicted for related compounds) | [5] |
Synthesis and Experimental Protocols
The synthesis of 2-aminobenzimidazole derivatives often involves the cyclization of a thiourea intermediate, which is formed from the reaction of an o-phenylenediamine with an isothiocyanate.[2] This method offers a reliable route to the desired scaffold.
Caption: General synthesis workflow for N-Methyl-1H-benzo[d]imidazol-2-amine.
Detailed Experimental Protocol (General)
This protocol outlines a common method for synthesizing N-substituted 2-aminobenzimidazoles.[2]
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Synthesis of 1-(2-aminophenyl)-3-methylthiourea (Intermediate):
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To a stirred solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add methyl isothiocyanate (1 equivalent) dropwise at room temperature.
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Stir the reaction mixture for 4-6 hours. The formation of the thiourea intermediate can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold solvent, and dried under a vacuum.
-
-
Synthesis of N-Methyl-1H-benzo[d]imidazol-2-amine (Product):
-
Suspend the dried thiourea intermediate (1 equivalent) in a solvent like ethanol.
-
Add a cyclodesulfurization agent. Several agents can be used, such as methyl iodide, dicyclohexylcarbodiimide (DCC), or (diacetoxyiodo)benzene (PhI(OAc)₂).[2] For example, add methyl iodide (1.1 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling, neutralize the reaction mixture with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product using column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane:methanol) to yield the pure N-Methyl-1H-benzo[d]imidazol-2-amine.[1]
-
Spectroscopic Analysis
The structural characterization of N-Methyl-1H-benzo[d]imidazol-2-amine relies on standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.0-7.6 ppm. N-H Protons: Two broad signals, one for the imidazole N-H and one for the secondary amine N-H, typically between δ 5.0-8.0 ppm, which are exchangeable with D₂O.[6] N-CH₃ Protons: A singlet or doublet (depending on coupling with N-H) around δ 2.8-3.0 ppm.[6] |
| ¹³C NMR | Aromatic Carbons: Signals between δ 110-145 ppm. C2 Carbon: The carbon atom of the imidazole ring bonded to three nitrogens is expected to be significantly downfield, around δ 150-160 ppm. N-CH₃ Carbon: Signal in the aliphatic region, around δ 30-35 ppm. |
| IR (cm⁻¹) | N-H Stretch: A broad band for the imidazole N-H and a sharper band for the secondary amine N-H in the 3200-3450 cm⁻¹ region. C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. C=N and C=C Stretch: Absorptions in the 1500-1630 cm⁻¹ region. C-N Stretch: Bands in the 1250-1350 cm⁻¹ range.[6] |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 147, which is an odd number, consistent with the nitrogen rule for a molecule containing an odd number of nitrogen atoms (three).[6] Fragmentation: Dominated by alpha-cleavage, leading to the loss of a methyl radical or other characteristic fragments.[6] |
Biological Activity and Therapeutic Potential
The benzimidazole core is a "privileged scaffold" in drug discovery. Derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7]
Inhibition of Quorum Sensing
Derivatives of N-Methyl-1H-benzo[d]imidazol-2-amine have demonstrated potent inhibitory activity against the PqsR receptor, a key regulator in the quorum sensing system of the pathogenic bacterium Pseudomonas aeruginosa.[8] By blocking this pathway, these compounds can disrupt bacterial communication and reduce the expression of virulence factors, offering a promising anti-infective strategy.
Caption: Inhibition of the PqsR quorum sensing pathway in P. aeruginosa.
Kinase Inhibition
Benzimidazoles are also recognized as potent kinase inhibitors.[1] For example, related compounds have shown specific inhibitory activity against Casein Kinase 1 (CK1) isoforms δ and ε, which are implicated in cell cycle regulation and circadian rhythms.[9] Their ability to target ATP-binding sites makes them attractive candidates for developing therapies against cancer and other proliferative diseases.
Caption: Conceptual model of competitive kinase inhibition by a benzimidazole derivative.
Safety and Handling
According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), N-Methyl-1H-benzo[d]imidazol-2-amine is classified with the following hazards:[3]
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Pictograms: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
-
Precautionary Statements: Standard precautions for handling harmful and irritant chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses), avoiding ingestion and inhalation, and ensuring adequate ventilation.[3]
This guide provides a foundational understanding of N-Methyl-1H-benzo[d]imidazol-2-amine for scientific and research applications. Further investigation is warranted to fully explore its chemical reactivity and therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. N-Methyl-1H-benzo[d]imidazol-2-amine | C8H9N3 | CID 676520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1H-benzo[d]imidazole(615-15-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
